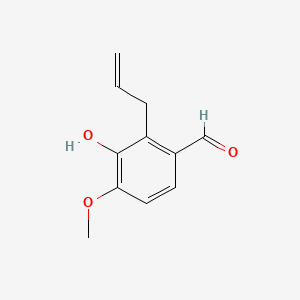

2-Allyl-3-hydroxy-4-methoxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-4-methoxy-2-prop-2-enylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-3-4-9-8(7-12)5-6-10(14-2)11(9)13/h3,5-7,13H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JICUCNBJIIJEBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Allyl-3-hydroxy-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-Allyl-3-hydroxy-4-methoxybenzaldehyde, a substituted aromatic aldehyde of interest in synthetic chemistry. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from established chemical principles and comparative data from structurally related compounds to offer a robust predictive profile. The guide covers its molecular structure, physicochemical properties, a detailed theoretical synthesis protocol based on the Claisen rearrangement, predicted spectroscopic characteristics, potential reactivity, and safety considerations. This document is intended to serve as a foundational resource for researchers exploring the synthesis and application of novel benzaldehyde derivatives.

Introduction and Molecular Structure

2-Allyl-3-hydroxy-4-methoxybenzaldehyde (IUPAC Name: 2-allyl-3-hydroxy-4-methoxybenzaldehyde) is an organic compound featuring a benzene ring substituted with an allyl group, a hydroxyl group, a methoxy group, and a formyl (aldehyde) group. The specific arrangement of these functional groups—particularly the ortho-allyl and meta-hydroxyl positioning relative to the aldehyde—imparts a unique electronic and steric profile that is expected to influence its reactivity and potential biological activity.

The presence of the aldehyde and phenolic hydroxyl groups makes it a potential precursor for the synthesis of a variety of heterocyclic compounds, Schiff bases, and other complex molecules. The allyl group offers a reactive handle for further functionalization, such as oxidation, reduction, or isomerization.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 2-allyl-3-hydroxy-4-methoxybenzaldehyde | PubChem[1] |

| CAS Number | 16273-13-5 | PubChem[1] |

| Molecular Formula | C₁₁H₁₂O₃ | PubChem[1] |

| Molecular Weight | 192.21 g/mol | PubChem[1] |

| Canonical SMILES | C=CCC1=C(C(=C(C=C1)C=O)O)OC | PubChem[1] |

| InChI Key | InChI=1S/C11H12O3/c1-3-4-9-8(7-12)5-6-10(14-2)11(9)13/h3,5-7,13H,1,4H2,2H3 | PubChem[1] |

Physicochemical Properties

Direct experimental data for the physicochemical properties of 2-Allyl-3-hydroxy-4-methoxybenzaldehyde are not widely published. However, based on data for its isomers and related compounds, the following properties can be predicted.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes and Comparative Data |

| Appearance | Off-white to pale yellow crystalline solid | Based on the appearance of related substituted benzaldehydes. |

| Melting Point | 77-80 °C | A supplier reports this melting point range[2]. |

| Boiling Point | > 250 °C (at 760 mmHg) | Estimated based on the boiling points of isomers like vanillin (285 °C) and 2-hydroxy-4-methoxybenzaldehyde (269-270 °C)[1]. |

| Solubility | Slightly soluble in water; soluble in organic solvents (e.g., ethanol, methanol, DMSO, acetone, ethyl acetate, dichloromethane) | The phenolic hydroxyl group may impart slight water solubility, while the aromatic ring and allyl group suggest solubility in organic solvents. This is a common characteristic for such compounds. |

| pKa (phenolic OH) | ~9-10 | The acidity of the phenolic proton is influenced by the electron-withdrawing aldehyde group and the electron-donating methoxy and allyl groups. This is a typical range for substituted phenols. |

Synthesis of 2-Allyl-3-hydroxy-4-methoxybenzaldehyde

A plausible and efficient synthetic route to 2-Allyl-3-hydroxy-4-methoxybenzaldehyde involves a two-step process starting from 3-hydroxy-4-methoxybenzaldehyde (isovanillin). This strategy leverages the well-established aromatic Claisen rearrangement.[3][4]

Step 1: O-Allylation of 3-hydroxy-4-methoxybenzaldehyde The phenolic hydroxyl group of isovanillin is first converted to an allyl ether through a Williamson ether synthesis.

Step 2: Thermal Aromatic Claisen Rearrangement The resulting allyl ether is then heated, inducing a[5][5]-sigmatropic rearrangement to yield the desired ortho-allylated product.

Sources

2-Allyl-3-hydroxy-4-methoxybenzaldehyde IUPAC name and structure

Content Type: Technical Reference & Synthesis Guide Subject: Organic Synthesis, Claisen Rearrangement, and Heterocyclic Chemistry Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Core Directive & Executive Summary

This guide provides a comprehensive technical analysis of 2-Allyl-3-hydroxy-4-methoxybenzaldehyde (CAS: 16273-13-5), a critical intermediate derived from isovanillin.[1] Unlike simple aromatic aldehydes, this molecule possesses a unique ortho-allyl phenol motif, making it a "privileged structure" for accessing complex heterocycles—specifically benzofurans and macrocyclic ethers—via Ring-Closing Metathesis (RCM) and oxidative cyclization.[1]

The narrative prioritizes the Claisen rearrangement as the definitive synthetic gateway, explaining the regiochemical control that forces the allyl group to the 2-position, and details its downstream utility in modern drug discovery workflows.[1]

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

IUPAC Nomenclature & Descriptors[1][5]

-

Systematic Name: 3-Hydroxy-4-methoxy-2-(prop-2-en-1-yl)benzaldehyde[1]

-

Common Name: 2-Allyl-isovanillin[1]

Structural Visualization

The molecule is a tri-substituted benzaldehyde. The core benzaldehyde scaffold bears a methoxy group at C4 and a hydroxyl group at C3. The defining feature is the allyl group at C2, introduced via a [3,3]-sigmatropic rearrangement.

Figure 1: Structural connectivity of 2-Allyl-3-hydroxy-4-methoxybenzaldehyde showing functional group distribution.[1]

Physicochemical Properties

| Property | Value | Note |

| Appearance | Off-white to pale yellow crystalline powder | Oxidizes slightly upon air exposure |

| Melting Point | 77–80 °C | Distinct from isovanillin (113–115 °C) |

| Solubility | Soluble in EtOAc, DCM, MeOH; Sparingly soluble in water | Phenolic -OH allows solubility in dilute base |

| pKa | ~7.4 (Predicted) | Acidic due to phenolic proton |

Synthesis: The Claisen Rearrangement Pathway[2]

The synthesis of 2-Allyl-3-hydroxy-4-methoxybenzaldehyde is a textbook example of the Aromatic Claisen Rearrangement . This pathway is preferred over direct alkylation because it guarantees regioselectivity. Direct allylation of isovanillin would likely result in O-alkylation or mixtures of C-alkylated products.[1]

Reaction Mechanism & Regioselectivity[1]

-

Precursor Formation: Isovanillin is O-allylated to form 3-allyloxy-4-methoxybenzaldehyde.[1]

-

Sigmatropic Shift: Upon heating (>170°C), the allyl ether undergoes a [3,3]-sigmatropic rearrangement.

-

Regiocontrol: The allyl group migrates to an ortho position relative to the oxygen.

-

Tautomerization: The intermediate dienone rapidly tautomerizes to restore aromaticity, yielding the phenol.

Figure 2: Synthetic workflow via Claisen rearrangement illustrating the regiochemical constraint.

Experimental Protocols

Protocol A: Synthesis of Intermediate (3-Allyloxy-4-methoxybenzaldehyde)

Objective: Selective O-alkylation of isovanillin.

-

Setup: Charge a round-bottom flask with Isovanillin (1.0 eq), Potassium Carbonate (K₂CO₃, 1.5 eq), and DMF (5 mL/g of substrate).

-

Addition: Add Allyl Bromide (1.2 eq) dropwise at room temperature.

-

Reaction: Stir at 60°C for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Workup: Pour mixture into ice water. Filter the precipitate or extract with Ethyl Acetate.[6]

-

Purification: Recrystallize from ethanol or use directly if purity >95%.

Protocol B: Claisen Rearrangement (The Critical Step)

Objective: Thermal rearrangement to the C2-allyl product.[1] Safety Note: This reaction requires high temperatures. Use a blast shield.

-

Preparation: Place 3-allyloxy-4-methoxybenzaldehyde in a heavy-walled reaction flask or a sealed tube.

-

Solvent: Use a high-boiling solvent like N,N-diethylaniline or decalin, or perform neat (solvent-free) if scale permits and temp control is precise.[1]

-

Heating: Heat the system to 180–190°C under an inert atmosphere (Argon/Nitrogen).

-

Duration: Maintain temperature for 4–6 hours.

-

Monitoring: The starting material spot (higher Rf) will disappear, replaced by the phenolic product (lower Rf, stains with FeCl₃).

-

Workup:

-

If neat: Cool to room temperature. The product may crystallize or remain an oil. Dissolve in dilute NaOH (extracts the phenol), wash with ether (removes non-phenolic impurities), then acidify the aqueous layer with HCl to precipitate the product.

-

If solvent used:[1][7] Dilute with ether, extract with 1M NaOH, separate, acidify aqueous layer, and extract back into EtOAc.[1]

-

-

Yield: Typical yields are 85–92%.

Applications in Drug Development[1][11]

The 2-allyl-3-hydroxy motif is not an endpoint but a scaffold for diversity-oriented synthesis.[1]

Benzofuran & Dihydrobenzofuran Synthesis

The proximity of the C2-allyl group and the C3-hydroxyl group allows for rapid cyclization.[1]

-

Dihydrobenzofurans: Treatment with Lewis acids or iodine promotes cyclization onto the double bond.

-

Benzofurans: Oxidative cyclization (e.g., Wacker-type or Pd-catalyzed) yields substituted benzofurans, a pharmacophore found in anti-arrhythmic drugs (e.g., Amiodarone derivatives) and natural products.[1]

Ring-Closing Metathesis (RCM)

Researchers utilize this molecule to build dibenzo-fused macrocycles .[1]

-

Workflow: The C3-hydroxyl is alkylated with a linker containing a terminal alkene.[1]

-

Metathesis: Grubbs' II catalyst closes the ring between the C2-allyl and the tethered alkene.[1]

-

Result: 10- to 14-membered cyclic ethers, often exhibiting kinase inhibitory activity.[1]

Figure 3: Strategic applications of the 2-allyl-isovanillin scaffold in medicinal chemistry.

References

-

ChemicalBook. (n.d.). 2-Allyl-3-hydroxy-4-methoxybenzaldehyde Product Properties. Retrieved from [1]

-

Semantic Scholar. (2006). Synthesis of Dibenzo-fused 10-membered Cyclic Ethers from Isovanillin via Ring-Closing Metathesis. Heterocycles, Vol 68. Retrieved from [1]

-

PubChem. (n.d.).[4] Compound Summary: 2-Allyl-3-hydroxy-4-methoxybenzaldehyde.[1][2][3][4][5][8][9][10] National Library of Medicine. Retrieved from [1]

-

Matrix Scientific. (n.d.).[10] Safety Data Sheet: 2-Allyl-3-hydroxy-4-methoxybenzaldehyde. Retrieved from [1][10]

-

Claisen, L. (1912).[11] Über die Umlagerung von Phenol-allylethern in C-Allyl-phenole. Berichte der deutschen chemischen Gesellschaft, 45(3), 3157–3166.[1] (Foundational mechanism reference).

Sources

- 1. 2-allyl-3-hydroxy-4-methoxy-benzaldehyde | CAS#:18075-41-7 | Chemsrc [chemsrc.com]

- 2. 2-Allyl-3-hydroxy-4-methoxybenzaldehyde 95% Supplier in Mumbai, 2-Allyl-3-hydroxy-4-methoxybenzaldehyde 95% Trader, Maharashtra [chemicalmanufacturers.in]

- 3. 2-ALLYL-3-HYDROXY-4-METHOXYBENZALDEHYDE | 16273-13-5 [chemicalbook.com]

- 4. 2-Allyl-3-hydroxy-4-methoxybenzaldehyde | C11H12O3 | CID 600754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Aldehydes Supplier in Mumbai,Trader in Maharashtra [chemicalmanufacturers.in]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. The synthesis of R-3-alkoxy-1-(1′-hydroxyethyl)-4-methoxy-2-(1′′-propenyl)benzenes utilizing Corey-Bakshi-Shibata asymmetric reductions. | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 10. matrixscientific.com [matrixscientific.com]

- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

An In-depth Technical Guide to 2-Allyl-3-hydroxy-4-methoxybenzaldehyde (CAS No. 16273-13-5): Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Allyl-3-hydroxy-4-methoxybenzaldehyde is a substituted aromatic aldehyde with potential applications in medicinal chemistry and drug discovery. Its unique structural arrangement, featuring allyl, hydroxyl, and methoxy functionalities, presents a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic characterization, and explores its potential biological activities by drawing parallels with structurally related compounds. Detailed experimental protocols and mechanistic insights are provided to facilitate further research and application in drug development.

Introduction: The Therapeutic Promise of Substituted Benzaldehydes

Benzaldehyde and its derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1] The therapeutic efficacy and mechanism of action of these compounds are intricately linked to the nature and position of substituents on the benzene ring.[1] 2-Allyl-3-hydroxy-4-methoxybenzaldehyde, with its combination of a reactive allyl group, a hydrogen-donating hydroxyl group, and an electron-donating methoxy group, represents a promising, yet underexplored, molecule in this class. This guide aims to provide a detailed technical resource for researchers, elucidating the chemistry and potential pharmacology of this compound.

Physicochemical and Structural Properties

A summary of the key physicochemical properties of 2-Allyl-3-hydroxy-4-methoxybenzaldehyde is presented in Table 1.

| Property | Value | Source |

| CAS Number | 16273-13-5 | [2] |

| Molecular Formula | C₁₁H₁₂O₃ | [3] |

| Molecular Weight | 192.21 g/mol | [3] |

| IUPAC Name | 3-hydroxy-4-methoxy-2-(prop-2-en-1-yl)benzaldehyde | [3] |

| Appearance | Off-white crystalline powder | [2] |

| Solubility | Slightly soluble in water; soluble in organic solvents. |

Synthesis of 2-Allyl-3-hydroxy-4-methoxybenzaldehyde

A plausible and efficient synthetic route to 2-Allyl-3-hydroxy-4-methoxybenzaldehyde involves a two-step process starting from 3-hydroxy-4-methoxybenzaldehyde (isovanillin). This strategy leverages a base-catalyzed allylation followed by a thermal Claisen rearrangement.

Synthetic Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Allyl-3-hydroxy-4-methoxybenzaldehyde 95% Supplier in Mumbai, 2-Allyl-3-hydroxy-4-methoxybenzaldehyde 95% Trader, Maharashtra [chemicalmanufacturers.in]

- 3. 2-Allyl-3-hydroxy-4-methoxybenzaldehyde | C11H12O3 | CID 600754 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 2-Allyl-3-hydroxy-4-methoxybenzaldehyde

This guide details the synthesis of 2-Allyl-3-hydroxy-4-methoxybenzaldehyde , a functionalized benzaldehyde derivative valuable as a scaffold in medicinal chemistry and fragrance synthesis. The protocol utilizes a classical, high-fidelity sequence: Williamson ether synthesis followed by an aromatic Claisen rearrangement .

Executive Summary

-

Target Molecule: 2-Allyl-3-hydroxy-4-methoxybenzaldehyde (C₁₁H₁₂O₃)[1]

-

Starting Material: Isovanillin (3-hydroxy-4-methoxybenzaldehyde)[2]

-

Core Strategy: O-Allylation of the C3-hydroxyl group followed by a thermal [3,3]-sigmatropic rearrangement.

-

Key Challenge: Ensuring regioselectivity during the rearrangement. Due to the C4-methoxy blockade, the allyl group is forced to migrate exclusively to the C2 position, yielding the desired 2-allyl isomer with high specificity.

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into two primary stages. The regiochemistry is dictated by the substitution pattern of the aromatic ring.

Figure 1: Retrosynthetic disconnection showing the transformation from Isovanillin to the target scaffold.

Experimental Protocols

Step 1: O-Allylation of Isovanillin

This step installs the allyl group onto the phenolic oxygen at the C3 position via an S_N2 mechanism.

Reagents:

-

Isovanillin (1.0 equiv)

-

Allyl Bromide (1.2 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous)

-

Solvent: DMF (N,N-Dimethylformamide) or Acetone (Reagent grade)

Protocol:

-

Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve Isovanillin (e.g., 10.0 g) in DMF (50 mL). Add anhydrous K₂CO₃ (18.0 g) in a single portion.

-

Addition: Add Allyl Bromide (6.8 mL) dropwise over 15 minutes at room temperature to prevent exotherms.

-

Reaction: Heat the mixture to 60°C (if DMF) or Reflux (if Acetone) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of the starting phenol.

-

Workup:

-

Pour the mixture into ice-cold water (200 mL). The product typically precipitates as a solid or oil.

-

Extract with Ethyl Acetate (3 x 50 mL).[2]

-

Wash the combined organic layer with 1M NaOH (to remove unreacted isovanillin) followed by Brine.

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

Purification: Recrystallize from ethanol or perform a short silica plug filtration if necessary.

Step 2: Thermal Claisen Rearrangement

This is the critical C-C bond-forming step. The allyl group migrates from the oxygen to the ortho-carbon (C2).

Reagents:

-

3-(Allyloxy)-4-methoxybenzaldehyde (Intermediate from Step 1)[3][5][6]

-

Solvent: N,N-Dimethylaniline (DMA) or Decalin (High boiling point required). Note: Neat heating is also possible but solvent provides better thermal control.

Protocol:

-

Setup: Place the intermediate (e.g., 5.0 g) in a heavy-walled pressure vial or a round-bottom flask with an air condenser and inert gas (Argon/Nitrogen) inlet.

-

Solvent System: Dissolve in N,N-Dimethylaniline (15 mL) to act as a thermal sink.

-

Reaction: Heat the mixture to 190°C – 200°C .

-

Mechanistic Note: The reaction proceeds via a concerted [3,3]-sigmatropic rearrangement. The C4 position is blocked by a methoxy group, forcing migration to C2.

-

-

Duration: Maintain temperature for 4–8 hours. Monitor by TLC or GC-MS. The product will be slightly more polar than the starting ether due to the free phenolic -OH.

-

Workup:

-

Cool the mixture to room temperature.

-

Dilute with Diethyl Ether or Ethyl Acetate.

-

Critical Wash: Wash with 10% HCl (aq) to remove the N,N-Dimethylaniline solvent (converts it to the water-soluble salt).

-

Wash with Brine, dry over MgSO₄, and concentrate.

-

-

Purification: Flash column chromatography on silica gel.

-

Eluent: Gradient of Hexane:Ethyl Acetate (9:1 to 7:3).

-

Expected Yield: 75–85%

-

Process Workflow & Logic

Figure 2: Operational workflow emphasizing the critical acid wash step in the rearrangement phase.

Characterization & Data Analysis

The following data confirms the structure of 2-Allyl-3-hydroxy-4-methoxybenzaldehyde.

| Feature | Analytical Method | Expected Signal / Observation | Interpretation |

| Aldehyde | ¹H NMR (CDCl₃) | δ ~10.1 ppm (s, 1H) | Intact aldehyde functionality. |

| Allyl Group | ¹H NMR (CDCl₃) | δ ~5.9 (m, 1H), ~5.1 (m, 2H), ~3.6 (d, 2H) | Characteristic multiplet patterns for vinyl and methylene protons. |

| Phenol -OH | ¹H NMR (CDCl₃) | δ ~6.0–6.5 ppm (s, 1H, exchangeable) | Reappearance of OH signal indicates successful rearrangement. |

| Regiochemistry | ¹H NMR (NOE) | NOE correlation between Allyl-CH₂ and Aldehyde-H | Confirms the allyl group is at C2 (ortho to aldehyde). |

| Molecular Ion | MS (ESI/EI) | m/z = 192.2 [M]+ | Consistent with formula C₁₁H₁₂O₃. |

Why Regioselectivity is Guaranteed: In the precursor (3-allyloxy-4-methoxybenzaldehyde), the C4 position is occupied by a methoxy group. The Claisen rearrangement is strictly ortho-selective. Since C4 is blocked, the sigmatropic shift can only occur at C2. Migration to C6 is geometrically impossible via the [3,3] transition state from the C3 oxygen.

Safety & Troubleshooting

-

Allyl Bromide: Highly toxic and a lachrymator. Handle exclusively in a fume hood.

-

High Temperature: The rearrangement requires ~200°C. Use a silicone oil bath and ensure glassware is free of star cracks to prevent failure under thermal stress.

-

Incomplete Rearrangement: If starting material remains after 8 hours, increase temperature by 10°C. Do not exceed 230°C to avoid polymerization of the allyl group.

-

Solvent Removal: N,N-Dimethylaniline has a high boiling point (194°C). It cannot be removed by rotary evaporation alone; the acidic wash (HCl) is mandatory to protonate it into a water-soluble salt.

References

-

Claisen Rearrangement Mechanism & Applications

-

Synthesis of Allyloxy Benzaldehydes

-

Regioselectivity in Claisen Rearrangements

- Title: A Comparative Analysis of Isovanillin Synthesis Routes.

Sources

- 1. 2-Allyl-3-hydroxy-4-methoxybenzaldehyde 95% Supplier in Mumbai, 2-Allyl-3-hydroxy-4-methoxybenzaldehyde 95% Trader, Maharashtra [chemicalmanufacturers.in]

- 2. Process for preparing isovanillin - Patent 0758639 [data.epo.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 8. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Claisen and Intermolecular Rearrangement of Cinnamyloxynaphthalenes [scirp.org]

Technical Guide: Solubility & Stability of 2-Allyl-3-hydroxy-4-methoxybenzaldehyde

This technical guide details the physicochemical profile, solubility behavior, and stability mechanisms of 2-Allyl-3-hydroxy-4-methoxybenzaldehyde (CAS: 16273-13-5). It is designed for researchers utilizing this compound as a scaffold in organic synthesis, particularly in the development of benzofuran derivatives, macrocyclic ethers, and complex fragrances.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

2-Allyl-3-hydroxy-4-methoxybenzaldehyde is a trisubstituted benzaldehyde derivative. Its structural uniqueness lies in the ortho-allyl positioning relative to a free phenolic hydroxyl group, a motif typically generated via the Claisen rearrangement of isovanillin allyl ether. This proximity facilitates downstream cyclization reactions but also introduces specific stability challenges.

Key Physicochemical Metrics[1][5][6][8]

| Property | Value | Source/Method |

| CAS Number | 16273-13-5 | ChemicalBook [1] |

| Molecular Formula | C₁₁H₁₂O₃ | PubChem [2] |

| Molecular Weight | 192.21 g/mol | PubChem [2] |

| Melting Point | 84–85 °C | Experimental [3] |

| LogP (Predicted) | ~2.1 | XLogP3 [2] |

| pKa (Predicted) | 8.12 ± 0.23 | ChemBook [3] |

| Appearance | Off-white to light brown crystalline solid | Manufacturer Data [4] |

| Solubility (Water) | Slightly soluble (< 1 mg/mL at pH 7) | Empirical Estimate |

| Solubility (Organic) | Soluble in DMSO, Ethanol, Methanol, DCM | Experimental [3] |

Solubility Profile & Solvent Selection

The solubility of this compound is governed by the interplay between its lipophilic allyl/methoxy groups and the ionizable phenolic hydroxyl group.

pH-Dependent Aqueous Solubility

The phenolic hydroxyl group at position 3 has a predicted pKa of ~8.1. This dictates a sharp solubility transition based on pH:

-

pH < 7 (Neutral/Acidic): The compound exists in its protonated, neutral form. Water solubility is poor due to the lipophilic allyl and methoxy substituents.

-

pH > 9 (Basic): Deprotonation yields the phenolate anion, significantly increasing aqueous solubility.

-

Operational Note: For extraction from reaction mixtures, maintaining pH < 6 ensures the compound partitions into the organic phase (e.g., Dichloromethane or Ethyl Acetate).

-

Organic Solvent Compatibility

-

High Solubility: DMSO, DMF, Methanol, Ethanol, Acetone, Dichloromethane (DCM).

-

Moderate Solubility: Diethyl Ether, Ethyl Acetate.

-

Low Solubility: Hexanes, Water (neutral).

Dissolution Protocol (Stock Solution)

For biological assays or analytical standards, follow this self-validating dissolution protocol:

-

Weighing: Weigh the target mass into a volumetric flask.

-

Primary Solvation: Add DMSO (dimethyl sulfoxide) to 10% of the final volume. Vortex for 30 seconds. The solid should dissolve completely to form a clear yellow/amber solution.

-

Dilution: Bring to volume with the desired carrier (e.g., Methanol or buffer).

-

Critical Check: If diluting into aqueous buffer, ensure the final concentration does not exceed the solubility limit (typically <100 µM) to prevent microprecipitation.

-

Stability & Degradation Mechanisms

The compound contains three reactive functionalities—an aldehyde, a phenol, and an allyl group—making it susceptible to oxidation and light-induced degradation.

Degradation Pathways

-

Aldehyde Oxidation: The formyl group (-CHO) is prone to autoxidation to the corresponding carboxylic acid (2-allyl-3-hydroxy-4-methoxybenzoic acid), especially in solution.

-

Phenolic Oxidation: The electron-rich phenol ring can undergo oxidative coupling or quinone formation upon prolonged exposure to air and light, leading to browning (discoloration).

-

Isomerization: Under thermal stress or acid catalysis, the terminal double bond of the allyl group can migrate into conjugation with the aromatic ring (forming a propenyl group).

Visualization of Reactivity

The following diagram illustrates the synthesis origin (Claisen rearrangement) and primary degradation risks.

Caption: Synthesis via Claisen rearrangement and primary degradation pathways (oxidation and isomerization).

Handling, Storage, and Stability Protocols

To maintain purity >95% over long-term storage, strict environmental control is required.

Storage Specifications

-

Temperature: -20°C is optimal; 2–8°C is acceptable for short-term (<1 month).

-

Atmosphere: Store under inert gas (Argon or Nitrogen). The compound is hygroscopic and air-sensitive [3].[1]

-

Container: Amber glass vials with Teflon-lined caps to prevent light exposure and moisture ingress.

Forced Degradation Testing Protocol

For researchers validating analytical methods (HPLC/GC), use this stress-testing framework:

| Stress Condition | Protocol | Expected Degradant |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 4 hours | Propenyl isomer; potential cyclization |

| Base Hydrolysis | 0.1 N NaOH, RT, 4 hours | Phenolate formation; potential aldol condensation |

| Oxidation | 3% H₂O₂, RT, 2 hours | Carboxylic acid derivative; N-oxide (if applicable) |

| Thermal | 80°C (solid state), 24 hours | Isomerization; polymerization |

| Photostability | UV/Vis light (1.2M lux hours) | Radical coupling products (dimers) |

Analytical Monitoring (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

-

Detection: UV at 280 nm (Phenol/Aldehyde absorption max).

-

Retention Logic: The carboxylic acid degradant will elute earlier (more polar) than the parent aldehyde.

Synthesis Context & Applications

Understanding the synthesis aids in identifying impurities. The compound is almost exclusively produced via the Claisen rearrangement of 3-allyloxy-4-methoxybenzaldehyde [5].

-

Reaction Condition: Heating the allyl ether precursor to ~180–220°C in a high-boiling solvent (e.g., N,N-dimethylaniline or neat).

-

Mechanism: [3,3]-sigmatropic rearrangement.

-

Regioselectivity: The rearrangement occurs ortho to the oxygen. Since position 4 is blocked by a methoxy group, the allyl group migrates exclusively to position 2, yielding the target 2-allyl-3-hydroxy-4-methoxybenzaldehyde.

Applications:

-

Scaffold for Heterocycles: The proximity of the 2-allyl and 3-hydroxyl groups allows for easy cyclization to form substituted benzofurans or dihydrobenzofurans via iodo-etherification or ring-closing metathesis [5].

-

Fragrance Chemistry: Used as an intermediate for complex aromatic odorants due to its vanillin-like structural core [1].

References

-

ChemicalBook. (2023). 2-Allyl-3-hydroxy-4-methoxybenzaldehyde Properties and Suppliers. Retrieved from

-

PubChem. (n.d.).[2] Compound Summary: 2-Allyl-3-hydroxy-4-methoxybenzaldehyde.[3][2][4][5][6] National Library of Medicine. Retrieved from

-

BenchChem. (n.d.). Application Notes: 3-Allyl-5-ethoxy-4-methoxybenzaldehyde as a Versatile Building Block (Analogous Protocol). Retrieved from

-

Vertex Chemical Manufacturers. (n.d.). Product Specification: 2-Allyl-3-hydroxy-4-methoxybenzaldehyde 95%. Retrieved from

-

Semantic Scholar. (2006). Synthesis of Dibenzo-fused 10-membered Cyclic Ethers from Isovanillin via Ring-Closing Metathesis. Heterocycles, Vol 68. Retrieved from

Sources

- 1. 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE CAS#: 20240-58-8 [chemicalbook.com]

- 2. 2-Allyl-3-hydroxy-4-methoxybenzaldehyde | C11H12O3 | CID 600754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Aldehydes Supplier in Mumbai,Trader in Maharashtra [chemicalmanufacturers.in]

- 4. 2-Allyl-3-hydroxy-4-methoxybenzaldehyde 95% Supplier in Mumbai, 2-Allyl-3-hydroxy-4-methoxybenzaldehyde 95% Trader, Maharashtra [chemicalmanufacturers.in]

- 5. 2-ALLYL-3-HYDROXY-4-METHOXYBENZALDEHYDE | 16273-13-5 [chemicalbook.com]

- 6. jglobal.jst.go.jp [jglobal.jst.go.jp]

An In-Depth Technical Guide to the Therapeutic Potential of 2-Allyl-3-hydroxy-4-methoxybenzaldehyde

Introduction: Unveiling the Potential of a Novel Benzaldehyde Derivative

In the landscape of medicinal chemistry, the benzaldehyde scaffold represents a privileged structure, serving as the foundation for a multitude of compounds with diverse biological activities.[1] This guide focuses on a specific, lesser-studied derivative: 2-Allyl-3-hydroxy-4-methoxybenzaldehyde . With the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol , this compound is characterized by an aromatic aldehyde with strategically positioned allyl, hydroxyl, and methoxy functional groups.[2] While it has been utilized as an intermediate in the synthesis of fragrances and flavor compounds, its therapeutic potential remains largely unexplored.[3]

The absence of direct, in-depth research on 2-Allyl-3-hydroxy-4-methoxybenzaldehyde necessitates a predictive and comparative approach. By examining its close structural analogs—compounds that share its core functional groups—we can construct a scientifically robust hypothesis regarding its potential therapeutic applications. This guide will delve into the well-documented antioxidant, anti-inflammatory, and anticancer properties of related phenolic compounds, such as eugenol and vanillin, to build a compelling case for the future investigation of 2-Allyl-3-hydroxy-4-methoxybenzaldehyde as a candidate for drug development. The insights and detailed protocols provided herein are intended to serve as a foundational resource for researchers poised to explore this promising molecule.

Section 1: Antioxidant Potential: A Structural Rationale

Oxidative stress, stemming from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is a key pathological driver in numerous diseases. Phenolic compounds are renowned for their antioxidant capabilities, which are intrinsically linked to their chemical structure.[4] The therapeutic potential of 2-Allyl-3-hydroxy-4-methoxybenzaldehyde as an antioxidant can be inferred from the synergistic interplay of its constituent functional groups.

Causality Behind the Antioxidant Hypothesis:

-

Phenolic Hydroxyl (-OH) Group: The hydroxyl group is the primary radical-scavenging moiety. It can readily donate a hydrogen atom to neutralize free radicals, forming a stable phenoxy radical that is delocalized across the aromatic ring.[4]

-

Methoxy (-OCH₃) Group: The methoxy group at the para-position to the hydroxyl group acts as an electron-donating group, further stabilizing the phenoxy radical through resonance. This enhances the hydrogen-donating ability of the hydroxyl group.

-

Allyl (-CH₂CH=CH₂) Group: The allyl group, present in the ortho-position, can also contribute to antioxidant activity. Studies on eugenol (4-allyl-2-methoxyphenol) have shown that the allyl group participates in scavenging superoxide and hydroxyl radicals, potentially inhibiting lipid peroxidation at the initiation stage.[5][6]

This unique combination of functional groups suggests that 2-Allyl-3-hydroxy-4-methoxybenzaldehyde may possess potent antioxidant properties, warranting experimental validation.

Data Presentation: Comparative Antioxidant Activity of Structurally Related Compounds

To contextualize the potential efficacy of 2-Allyl-3-hydroxy-4-methoxybenzaldehyde, the following table summarizes the reported antioxidant activities of its structural analogs. The IC₅₀ value represents the concentration of the compound required to scavenge 50% of the free radicals in the assay.

| Compound | Assay | IC₅₀ Value (µg/mL) | Source |

| Eugenol | DPPH | 4.38 | [4] |

| Clove Essential Oil (78.72% Eugenol) | DPPH | 0.0482 | [7] |

| Vanillin | DPPH | 0.61 µM (~0.093 µg/mL) | [8] |

| Vanillic Acid | H₂O₂ Scavenging | 10.40 | [9] |

| Vanillic Acid | HOCl Scavenging | 1.74 | [9] |

| Quercetin (Positive Control) | DPPH | 34.90 | [10] |

Note: Lower IC₅₀ values indicate higher antioxidant activity.

Experimental Protocol: In Vitro Antioxidant Capacity Assessment via DPPH Radical Scavenging Assay

This protocol details a standardized method for quantifying the radical scavenging activity of a test compound.

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[11]

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (analytical grade)

-

Test compound (2-Allyl-3-hydroxy-4-methoxybenzaldehyde)

-

Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in an amber bottle and in the dark to prevent degradation.

-

Preparation of Test Compound and Control Solutions: Prepare a stock solution of the test compound in methanol (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare the positive control in the same manner.

-

Assay Protocol: a. To each well of a 96-well plate, add 100 µL of the various concentrations of the test compound or positive control. b. Add 100 µL of the 0.1 mM DPPH solution to each well. c. For the blank, add 100 µL of methanol instead of the test sample. d. Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where:

-

A_control is the absorbance of the DPPH solution without the sample.

-

A_sample is the absorbance of the DPPH solution with the sample.

-

-

IC₅₀ Determination: Plot the percentage of scavenging activity against the concentrations of the test compound. The IC₅₀ value is determined from the graph as the concentration that causes 50% inhibition of the DPPH radical.

Section 2: Anti-Inflammatory Potential: Modulation of Key Signaling Pathways

Chronic inflammation is a hallmark of many debilitating diseases. Benzaldehyde derivatives, particularly phenolic aldehydes, have demonstrated significant anti-inflammatory effects by modulating key signaling pathways that regulate the expression of pro-inflammatory mediators.[1][12]

Mechanistic Rationale:

The anti-inflammatory potential of 2-Allyl-3-hydroxy-4-methoxybenzaldehyde is hypothesized to stem from its ability to interfere with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

-

NF-κB Pathway: This pathway is a central regulator of inflammation.[7] In resting cells, NF-κB is held inactive in the cytoplasm by Inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6, iNOS, and COX-2).[1] Vanillin and its derivatives have been shown to suppress NF-κB activation by inhibiting IκB degradation.[13][14][15]

-

MAPK Pathway: The MAPK family (including ERK, JNK, and p38) is another critical regulator of the inflammatory response.[16] Activation of these kinases by stimuli like LPS leads to the expression of inflammatory mediators.[1] Vanillin has been shown to hinder MAPK phosphorylation, thereby reducing inflammation.[17]

Mandatory Visualization: Signaling Pathway Diagrams

Data Presentation: Comparative Anti-inflammatory Activity

| Compound | Assay | Cell Line | IC₅₀ Value | Source |

| Vanillin | NO Inhibition | RAW 264.7 | 0.05-0.4 mg/mL (Significant reduction) | [14] |

| Vanillin Derivative (98b) | Anti-inflammatory | - | 7.20 ± 0.27 mM | [18] |

| 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | NO Inhibition | RAW 264.7 | Significant reduction at 37.5, 75, 150 µM | [12] |

| Indomethacin (Positive Control) | Carrageenan-induced paw edema | Rat | 10 mg/kg | [19] |

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema in Rats

This protocol describes a classic and reliable model for screening acute anti-inflammatory activity.[19]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, biphasic inflammatory response characterized by edema (swelling). The efficacy of an anti-inflammatory compound is measured by its ability to reduce this swelling compared to a control group.[5][19]

Materials:

-

Male Wistar or Sprague-Dawley rats (180-200 g)

-

Lambda Carrageenan (1% w/v in sterile 0.9% saline)

-

Test compound (2-Allyl-3-hydroxy-4-methoxybenzaldehyde)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose or appropriate solvent)

-

Positive control (e.g., Indomethacin, 10 mg/kg)

-

Plethysmometer (for measuring paw volume)

-

Oral gavage needles

Procedure:

-

Animal Acclimatization and Grouping: a. Acclimatize animals for at least one week under standard laboratory conditions. b. On the day of the experiment, weigh and randomly divide the rats into groups (n=6 per group):

- Group I: Vehicle Control

- Group II: Positive Control (Indomethacin, 10 mg/kg)

- Group III, IV, V: Test Compound at various doses (e.g., 25, 50, 100 mg/kg)

-

Paw Volume Measurement (Baseline): a. Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer up to the tibiotarsal articulation.

-

Compound Administration: a. Administer the vehicle, positive control, or test compound orally (p.o.) via gavage.

-

Induction of Edema: a. One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

-

Paw Volume Measurement (Post-Treatment): a. Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[19]

-

Data Analysis: a. Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Vₜ - V₀. b. Calculate the percentage inhibition of edema for each treated group relative to the control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

-

Statistical Analysis: Analyze the data using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test) to determine the significance of the observed effects.

Section 3: Anticancer Potential: Insights from Related Structures

The search for novel anticancer agents has increasingly turned to natural products and their derivatives. Several benzaldehyde compounds have demonstrated cytotoxic activity against various cancer cell lines.[6][20] The anticancer potential of 2-Allyl-3-hydroxy-4-methoxybenzaldehyde can be inferred from the activities of its structural relatives, eugenol and vanillin.

Mechanistic Insights from Analogs:

-

Eugenol: Has shown anticancer properties against a wide range of cancers including breast, skin, colon, and prostate cancer.[21] Its mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, inhibition of metastasis, and modulation of inflammatory pathways like NF-κB.[21][22][23] For example, in breast cancer cells, eugenol has induced apoptosis by increasing ROS levels and inhibiting the cell cycle at the G2/M phase.[22]

-

Vanillin: Has demonstrated the ability to inhibit the proliferation of colon cancer cells by causing cell cycle arrest at the G0/G1 phase and increasing apoptosis.[17] It has also been shown to hinder the MAPK phosphorylation pathway in colon tissue.[17]

-

Substituted Benzaldehydes: A broader screening of 54 commercial aldehydes revealed that the number, position, and type of substituents on the aromatic ring are critical for cytotoxic activity, with some compounds showing potent activity against glioblastoma, ovary, and colon cancer cell lines.[20]

Data Presentation: Comparative Cytotoxicity of Benzaldehyde Derivatives

| Compound | Cancer Cell Line | IC₅₀ Value | Source |

| Eugenol | Breast (MCF-7) | 22.75 µM | [22] |

| Eugenol | Breast (MDA-MB-231) | 15.09 µM | [22] |

| Vanillin Derivative (63) | Colorectal (HCT116) | 5.6 ± 0.33 µM | [18] |

| Vanillin Schiff base (67g) | Breast (MCF-7) | 2.28 µM | [18] |

| 5-Nitro-thiophene carboxaldehyde | Leukemia (HL-60) | 0.36 µg/mL | [20] |

| 2-arenoxybenzaldehyde hydrazone (1d) | Prostate (PC-3) | 9.389 µM | [24] |

| Doxorubicin (Positive Control) | Various | < 10 µM | [6] |

Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

This protocol outlines a standard colorimetric assay to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[25]

Materials:

-

Human cancer cell line (e.g., MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (2-Allyl-3-hydroxy-4-methoxybenzaldehyde)

-

Positive control (e.g., Doxorubicin)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: a. Harvest and count cells from a logarithmic phase culture. b. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. c. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: a. Prepare serial dilutions of the test compound and positive control in culture medium. b. Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle-only control. c. Incubate for 24, 48, or 72 hours.

-

MTT Incubation: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for an additional 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

Formazan Solubilization: a. Carefully remove the medium from each well. b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well. c. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

Absorbance Measurement: a. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated control cells. b. Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic applications of 2-Allyl-3-hydroxy-4-methoxybenzaldehyde is currently lacking, a comprehensive analysis of its structural analogs provides a strong rationale for its investigation as a potential antioxidant, anti-inflammatory, and anticancer agent. The presence of the phenolic hydroxyl, methoxy, and allyl groups suggests a multi-faceted mechanism of action, likely involving the scavenging of free radicals and the modulation of critical inflammatory and oncogenic signaling pathways such as NF-κB and MAPK.

The protocols detailed in this guide offer a clear roadmap for the systematic evaluation of this compound. Future research should prioritize the in vitro screening of its antioxidant, anti-inflammatory, and cytotoxic activities to validate the hypotheses presented here. Positive findings would warrant progression to in vivo models to assess efficacy, pharmacokinetics, and safety. The exploration of 2-Allyl-3-hydroxy-4-methoxybenzaldehyde could unveil a novel therapeutic agent with significant potential in the management of diseases rooted in oxidative stress, inflammation, and cellular proliferation.

References

-

Dall'Acqua, S., et al. (2018). Eugenol derivatives: synthesis, characterization, and evaluation of antibacterial and antioxidant activities. PMC. [Link]

-

Ogata, M., et al. (2000). Antioxidant activity of eugenol and related monomeric and dimeric compounds. PubMed. [Link]

-

de Almeida, F. V., et al. (2014). CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES. Universidade Federal do Ceará. [Link]

-

ResearchGate. (n.d.). Cytotoxic activity (IC 50; µM) of natural and synthetic Benzaldehydes and Benzyl Alcohol derivatives against various human cancer cell lines. [Link]

-

Bio-protocol. (2018). 2.7. Carrageenan-induced paw edema assay. Bio-protocol. [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

-

Encyclopedia.pub. (2022, November 18). Action of Eugenol in Cancer. Encyclopedia.pub. [Link]

-

ResearchGate. (2025, August 5). (PDF) Antioxidant Activity of Eugenol and Related Monomeric and Dimeric Compounds. [Link]

-

ResearchGate. (2026, January 2). (PDF) Antioxidant capacity of eugenol derivatives. [Link]

-

Encyclopedia.pub. (2022, November 18). Action of Eugenol in Cancer. Encyclopedia.pub. [Link]

-

Al-Majdhoub, M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. [Link]

-

Jones, A. M., et al. (2011). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. PMC. [Link]

-

Yilmaz, I., et al. (2022). Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines. PMC. [Link]

-

Zari, A. T., et al. (2021). Anticancer Properties of Eugenol: A Review. PMC. [Link]

-

Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. Charles River. [Link]

-

Ali, B., et al. (2025). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. PMC. [Link]

-

Preprints.org. (2026, January 2). Molecular Insights into the Management of Eugenol's Anticancer Action Against Colon Cancer: A Detailed Review. Preprints.org. [Link]

-

Perwez, A., et al. (2021). Vanillin: a review on the therapeutic prospects of a popular flavouring molecule. PMC. [Link]

-

Tai, A., et al. (2025). Vanillin Beyond Flavor: Therapeutic Potentials and Emerging Applications in Hydrogel-Based Biomaterials. MDPI. [Link]

-

ResearchGate. (n.d.). Inhibitory concentration (IC 50 ) values in µg mL -1 of eugenol compounds and standards after treatment. [Link]

-

ResearchGate. (2025, August 9). (PDF) Anti-inflammatory and antinociceptive activity of vanillin. [Link]

-

PubChem. (n.d.). 2-Allyl-3-hydroxy-4-methoxybenzaldehyde. PubChem. [Link]

-

ResearchGate. (2020, May 19). Which assays are suitable for in vitro antioxidant determination of natural plant extracts?[Link]

-

Boughendjioua, H., & Djeddi, S. (2018). Chemical composition, in-vitro antibacterial and antioxidant activities of Syzygium aromaticum essential oil. PMC. [Link]

-

dos Santos, J. F. Q., et al. (2022). Anti-Inflammatory Effect of Vanillin Protects the Stomach against Ulcer Formation. Semantic Scholar. [Link]

-

Li, Y., et al. (2024). Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli. PMC. [Link]

-

Khan, H., et al. (2021). Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis. MDPI. [Link]

-

Ma, Q., et al. (2003). Inhibition of Nuclear Factor κB by Phenolic Antioxidants. CDC Stacks. [Link]

-

Czerwińska, M. E., et al. (2025). Antioxidant and Anti-Inflammatory Effects of Vanillic Acid in Human Plasma, Human Neutrophils, and Non-Cellular Models In Vitro. MDPI. [Link]

-

Jumina, et al. (2016). Synthesis and antioxidant properties of C–4–allyloxy– phenylcalix[20]resorcinarene. AIP Publishing. [Link]

-

Jo, E., et al. (2026). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. [Link]

-

MDPI. (2024, July 28). Synergistic Antioxidant Effects of Cysteine Derivative and Sm-Cluster for Food Applications. [Link]

-

National Analytical Corporation. (n.d.). 2-Allyl-3-hydroxy-4-methoxybenzaldehyde 95%. [Link]

-

Srivastava, A., et al. (n.d.). Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes. PMC. [Link]

-

bioRxiv. (2025, May 16). Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Eugenol derivatives: synthesis, characterization, and evaluation of antibacterial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 6. researchgate.net [researchgate.net]

- 7. Chemical composition, in-vitro antibacterial and antioxidant activities of Syzygium aromaticum essential oil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. sphinxsai.com [sphinxsai.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. ojs.wiserpub.com [ojs.wiserpub.com]

- 14. Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 15. stacks.cdc.gov [stacks.cdc.gov]

- 16. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Vanillin: a review on the therapeutic prospects of a popular flavouring molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. repositorio.ufc.br [repositorio.ufc.br]

- 21. Anticancer Properties of Eugenol: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. encyclopedia.pub [encyclopedia.pub]

- 23. preprints.org [preprints.org]

- 24. Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Allyl-3-hydroxy-4-methoxybenzaldehyde Derivatives and Analogs: A Scaffold for Therapeutic Innovation

This guide provides a comprehensive technical overview of 2-allyl-3-hydroxy-4-methoxybenzaldehyde, a versatile aromatic aldehyde, and its derivatives. Positioned at the intersection of natural product chemistry and medicinal synthesis, this scaffold holds significant, albeit underexplored, potential for the development of novel therapeutic agents. By leveraging established synthetic methodologies and drawing insights from the well-documented bioactivities of its close structural analogs, we present a roadmap for researchers, chemists, and drug development professionals to unlock the potential of this promising molecular architecture.

Introduction: The Strategic Value of the 2-Allyl-3-hydroxy-4-methoxybenzaldehyde Core

2-Allyl-3-hydroxy-4-methoxybenzaldehyde (IUPAC Name: 3-hydroxy-4-methoxy-2-prop-2-enylbenzaldehyde) is a polysubstituted aromatic compound.[1] Its structure is a unique amalgamation of key pharmacophores: a phenolic hydroxyl group, a methoxy ether, an aldehyde, and a strategically placed ortho-allyl group. While its primary documented use is as an intermediate in the fragrance and flavor industries, its true potential lies in its structural similarity to a class of highly bioactive natural phenylpropanoids, such as eugenol and vanillin.[2][3]

The functional groups on the benzaldehyde ring are not merely decorative; they are pivotal to its chemical reactivity and latent biological activity:

-

The phenolic hydroxyl group is a known antioxidant center and a key site for hydrogen bonding interactions with biological targets.

-

The aldehyde serves as a versatile chemical handle for the synthesis of a vast library of derivatives, such as Schiff bases and hydrazones, which are themselves associated with diverse pharmacological activities.[4][5]

-

The ortho-allyl group , a hallmark of this scaffold, enhances lipophilicity and provides a site for further chemical modification. Its position is crucial, distinguishing it from more common isomers and potentially conferring unique biological properties.

-

The methoxy group modulates the electronic properties of the ring and influences the acidity of the phenolic proton.

This guide will systematically explore the synthesis of this core structure, strategies for its derivatization, and the compelling biological activities of its analogs, thereby building a strong rationale for its investigation in modern drug discovery programs.

Synthesis of the Core Scaffold: A Two-Step Approach via Claisen Rearrangement

The most logical and efficient pathway to synthesize 2-allyl-3-hydroxy-4-methoxybenzaldehyde is a two-step sequence starting from the readily available isovanillin (3-hydroxy-4-methoxybenzaldehyde). This strategy hinges on the classic aromatic Claisen rearrangement, a powerful and reliable[6][6]-sigmatropic rearrangement for ortho-allylation of phenols.

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for 2-allyl-3-hydroxy-4-methoxybenzaldehyde.

Causality Behind Experimental Choices

-

Step 1: O-Allylation: The Williamson ether synthesis is a robust and high-yielding method for forming the precursor aryl allyl ether. Isovanillin's phenolic proton is sufficiently acidic to be deprotonated by a mild base like potassium carbonate. Acetone is an ideal solvent due to its polarity, ability to dissolve the reactants, and appropriate boiling point for the reaction, which typically proceeds efficiently at reflux.

-

Step 2: Claisen Rearrangement: This is the critical C-C bond-forming step. The reaction is thermally induced and intramolecular, proceeding through a concerted, pericyclic mechanism involving a six-membered transition state. The choice of a high-boiling, inert solvent like N,N-diethylaniline or decahydronaphthalene is essential to achieve the high temperatures (typically 180-220 °C) required to overcome the activation energy barrier.[7] The rearrangement is highly regioselective, with the allyl group migrating specifically to the ortho position to yield the thermodynamically stable phenolic product after tautomerization. A similar rearrangement of 3-(allyloxy)benzaldehyde to 2-allyl-3-hydroxybenzaldehyde has been successfully demonstrated, validating this approach.[8]

Self-Validating Experimental Protocol: Synthesis

Protocol 1: Synthesis of 2-Allyl-3-hydroxy-4-methoxybenzaldehyde

Part A: Synthesis of 3-Allyloxy-4-methoxybenzaldehyde (Ether Precursor)

-

To a round-bottom flask, add isovanillin (1.0 eq), anhydrous potassium carbonate (2.0 eq), and acetone (10 mL per gram of isovanillin).

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add allyl bromide (1.1 eq) dropwise to the mixture.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 56 °C).

-

Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The disappearance of the isovanillin spot and the appearance of a new, less polar spot indicates product formation. The reaction is typically complete within 4-6 hours.

-

Once complete, cool the reaction to room temperature and filter the mixture to remove the inorganic salts. Wash the filter cake with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the residue by column chromatography on silica gel to afford the pure 3-allyloxy-4-methoxybenzaldehyde.

Part B: Thermal Claisen Rearrangement to 2-Allyl-3-hydroxy-4-methoxybenzaldehyde

-

In a round-bottom flask equipped with a reflux condenser and a thermometer, dissolve the purified 3-allyloxy-4-methoxybenzaldehyde (1.0 eq) in N,N-diethylaniline (5 mL per gram of starting material).

-

Heat the stirred reaction mixture to 190-210 °C.

-

Validation Checkpoint: Monitor the reaction by TLC. The disappearance of the starting ether and the appearance of a more polar product spot indicates the formation of the ortho-allyl phenol. The reaction may take 2-4 hours.

-

Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with 1M HCl to remove the N,N-diethylaniline solvent. Follow with water and brine washes.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final product, 2-allyl-3-hydroxy-4-methoxybenzaldehyde.

-

Final Validation: Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.

Derivatization and Analog Development

The aldehyde functionality of the core scaffold is a gateway to a vast chemical space of derivatives, primarily through the formation of imines (Schiff bases). Schiff bases derived from substituted benzaldehydes are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[9]

Caption: Proposed anti-inflammatory mechanism via inhibition of NF-κB and MAPK pathways.

Anticancer Potential

Eugenol (4-allyl-2-methoxyphenol), which shares the key allyl, methoxy, and hydroxyl functionalities, has derivatives that show cytotoxicity against human breast cancer cells (MCF-7). [10]Furthermore, various vanillin derivatives have been investigated as multi-targeted ligands against Alzheimer's disease and have shown selective cytotoxicity against cancer cell lines. [11][12]

-

Therapeutic Rationale: The ability to inhibit key signaling pathways (NF-κB, MAPK) that are often dysregulated in cancer, combined with antioxidant properties, makes this scaffold a promising starting point for developing novel anticancer agents.

Data Summary

The following table summarizes the key properties and activities discussed, drawing data from the core molecule and its closest analogs.

| Compound/Analog | Molecular Formula | Key Synthetic Route | Reported/Inferred Bioactivity | Reference |

| 2-Allyl-3-hydroxy-4-methoxybenzaldehyde | C₁₁H₁₂O₃ | Williamson Ether Synthesis followed by Claisen Rearrangement | Fragrance Intermediate; Inferred Antimicrobial, Anti-inflammatory, Antioxidant | [1] |

| 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) | C₈H₈O₃ | Starting material for synthesis | Precursor to bioactive N-heterocycles | [13] |

| 2-Hydroxy-4-methoxybenzaldehyde (HMB) | C₈H₈O₃ | N/A | Antifungal (membrane disruption), Antibacterial (MRSA), Tyrosinase inhibitor | [14][15] |

| 4-Allyl-2-methoxyphenol (Eugenol) | C₁₀H₁₂O₂ | N/A | Antimicrobial, Anti-inflammatory, Antioxidant, Anticancer | [3][10] |

| Vanillin Schiff Base Derivatives | Variable | Aldehyde-Amine Condensation | Antimicrobial, Anticancer, Anti-Alzheimer's | [4][11] |

Conclusion and Future Directions

2-Allyl-3-hydroxy-4-methoxybenzaldehyde represents a scaffold with significant, untapped therapeutic potential. The synthetic route via Claisen rearrangement is well-precedented and provides reliable access to the core molecule. Strong evidence from its structural analogs robustly supports the hypothesis that this compound and its derivatives are likely to possess potent antimicrobial, anti-inflammatory, and anticancer properties.

Future research should focus on three key areas:

-

Definitive Synthesis and Characterization: Publishing a definitive, optimized protocol for the synthesis of the title compound with complete spectral and analytical data.

-

Systematic Biological Screening: Performing a comprehensive evaluation of the core molecule and a library of its derivatives (e.g., Schiff bases) against panels of microbial strains, cancer cell lines, and in anti-inflammatory assays.

-

Mechanistic Studies: For active compounds, elucidating the precise mechanism of action and identifying specific molecular targets to guide further optimization and development.

This technical guide serves as a foundational resource to stimulate and guide such research, paving the way for the development of a new generation of therapeutic agents based on this versatile and promising chemical scaffold.

References

- Kumar, R., et al. (2012). A Review on the Vanillin derivatives showing various Biological activities. International Journal of PharmTech Research, 4(1).

- Borges, F., et al. (2019). Synthesis of novel vanillin derivatives: novel multi-targeted scaffold ligands against Alzheimer's disease. SciSpace.

- The Good Scents Company. (n.d.). isovanillin p-anisaldehyde, 3-hydroxy-.

- Pal, M., et al. (2014). Isovanillin derived N-(un)substituted hydroxylamines possessing an ortho-allylic group: valuable precursors to bioactive N-heterocycles. Organic & Biomolecular Chemistry, 12(16), 2552-8.

- BenchChem. (2025). A Comparative Analysis of Ortho, Meta, and Para Allyloxy Benzaldehydes for Researchers and Drug Development Professionals.

- Bezerra, D. P., et al. (2020). Vanillin: a review on the therapeutic prospects of a popular flavouring molecule. PMC.

- Unknown. (2021). Claisen rearrangement.

- Salehi, B., et al. (2025). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. PMC.

- Jain, P., & Kumar, A. (2024). Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits.

- Takeda Chem Ind Ltd. (n.d.). Process for preparing isovanillin.

- Kamadatu, L., & Santoso, M. (n.d.).

- BenchChem. (2025). A Comparative Analysis of Isovanillin Synthesis Routes for Researchers and Drug Development Professionals.

- Unknown. (2025). Concurrent synthesis of vanillin and isovanillin.

- Organic Chemistry Portal. (n.d.). Claisen Rearrangement.

- BenchChem. (2025).

-

Unknown. (n.d.). Asymmetric catalytic-[2][6] or-[6][6]sigmatropic rearrangement of 3-allyloxy-4H-chromenones and their analogues. PMC.

- Unknown. (2026).

- Pérez-Castells, J., et al. (n.d.). Synthesis of treprostinil: key Claisen rearrangement and catalytic Pauson-Khand reactions in continuous flow.

- Sigma-Aldrich. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde 98 673-22-3.

- Kannappan, A., et al. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. Journal of Applied Microbiology, 134(7).

- PubChem. (n.d.). 2-Allyl-3-hydroxy-4-methoxybenzaldehyde.

- Kim, M., et al. (2026).

- Li, Y., et al. (2024).

- Li, Y., et al. (n.d.). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. RSC Publishing.

Sources

- 1. 2-Allyl-3-hydroxy-4-methoxybenzaldehyde | C11H12O3 | CID 600754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sphinxsai.com [sphinxsai.com]

- 3. Vanillin: a review on the therapeutic prospects of a popular flavouring molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. isovanillin, 621-59-0 [thegoodscentscompany.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. media.neliti.com [media.neliti.com]

- 11. scispace.com [scispace.com]

- 12. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isovanillin derived N-(un)substituted hydroxylamines possessing an ortho-allylic group: valuable precursors to bioactive N-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of substituted benzaldehydes

An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Benzaldehydes

Introduction: The Central Role of Substituted Benzaldehydes

Substituted benzaldehydes are a cornerstone class of organic compounds, pivotal in fields ranging from pharmaceutical synthesis and drug discovery to the creation of fragrances, dyes, and advanced polymers.[1][2][3] Their versatility stems from the benzaldehyde scaffold: a benzene ring bearing a formyl (-CHO) substituent. The true power of this scaffold lies in its susceptibility to fine-tuning. By introducing additional substituents to the aromatic ring, one can systematically modulate the molecule's electronic structure, thereby altering its physical and chemical properties in a predictable manner.

This guide serves as a technical resource for researchers and development professionals, offering an in-depth exploration of how substituents dictate the behavior of the benzaldehyde core. We will move beyond a simple cataloging of properties to explain the underlying electronic principles—namely inductive and resonance effects—that govern reactivity, spectroscopic characteristics, and physical behavior. A quantitative understanding of these principles, often described by the Hammett equation, is critical for optimizing reaction conditions, elucidating mechanisms, and designing novel molecules with desired functionalities.[1][4]

The Theoretical Framework: Substituent-Induced Electronic Effects

The reactivity of the carbonyl group in benzaldehyde is fundamentally controlled by the electrophilicity of its carbonyl carbon. Substituents on the aromatic ring alter this electrophilicity through two primary mechanisms: the inductive effect and the resonance effect.[1]

-

Inductive Effect (Field Effect): This effect is transmitted through the sigma bonds of the molecule and is related to the electronegativity of the substituent.

-

Electron-Withdrawing Groups (EWGs): Electronegative groups like nitro (-NO₂) or halogens (-Cl, -Br) pull electron density away from the benzene ring and, by extension, from the carbonyl group. This withdrawal increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile and more susceptible to nucleophilic attack.[1]

-

Electron-Donating Groups (EDGs): Less electronegative groups, such as alkyl groups (-CH₃), push electron density towards the ring, which in turn slightly reduces the electrophilicity of the carbonyl carbon.

-

-

Resonance Effect (Mesomeric Effect): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. Its influence is most pronounced when the substituent is at the ortho or para position relative to the aldehyde group.

-

Electron-Donating Groups (EDGs): Substituents with lone pairs, like methoxy (-OCH₃) or amino (-NH₂), can donate electron density directly into the ring's π-system. This donation decreases the partial positive charge on the carbonyl carbon, reducing its electrophilicity and slowing the rate of nucleophilic attack.[1]

-

Electron-Withdrawing Groups (EWGs): Groups with π-bonds, such as nitro (-NO₂), can withdraw electron density from the ring through resonance. This enhances the electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles.

-

The interplay of these effects determines the overall electronic character of the substituted benzaldehyde.

Nucleophilic Addition and Condensation Reactions

Reactions involving nucleophilic attack on the carbonyl carbon are highly sensitive to substituent effects. EWGs enhance the carbonyl's electrophilicity, accelerating the reaction, while EDGs have the opposite effect. [1]This trend is clearly observed in important C-C bond-forming reactions like the Knoevenagel and Aldol condensations. [5][6] The Knoevenagel condensation is a reaction between an aldehyde and an active methylene compound (e.g., malonic acid or its esters) catalyzed by a weak base. [7]The rate-determining step often involves the nucleophilic attack of the enolate on the aldehyde. Therefore, benzaldehydes substituted with EWGs typically react faster. [5]

This protocol describes a general, solvent-free method for the condensation of a substituted benzaldehyde with malonic acid. [8] Materials:

-

Substituted Benzaldehyde (1.0 eq)

-

Malonic Acid (1.5 eq)

-

Ammonium Bicarbonate (0.2 eq, catalyst)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Thin Layer Chromatography (TLC) apparatus

-

Column chromatography setup (if purification is needed)

-

Standard workup reagents (e.g., water, ethyl acetate, brine, anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask, add the substituted benzaldehyde (1.0 eq), malonic acid (1.5 eq), and ammonium bicarbonate (0.2 eq).

-

Condensation: Place the flask in a preheated oil bath at 80-100 °C. Stir the solvent-free mixture vigorously.

-

Monitoring: Monitor the reaction progress by TLC. A typical mobile phase would be a mixture of hexane and ethyl acetate. The product, a cinnamic acid derivative, should have a different Rf value than the starting aldehyde.

-

Workup: Once the reaction is complete (typically 1-2 hours), cool the flask to room temperature. Add deionized water to the reaction mixture to dissolve any remaining malonic acid and the catalyst.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification & Characterization: The resulting crude solid is often the decarboxylated cinnamic acid product. If necessary, purify the product by recrystallization or column chromatography. Characterize the final product using NMR, IR, and mass spectrometry.

Oxidation and Reduction Reactions

-

Oxidation: Substituted benzaldehydes can be readily oxidized to their corresponding benzoic acids. [1]The reaction mechanism and sensitivity to substituents depend heavily on the oxidizing agent used. [9][10]For instance, oxidation with pyridinium bromochromate (PBC) shows a positive ρ value, indicating the reaction is facilitated by EWGs that stabilize an electron-deficient transition state. [10]Phase-transfer catalyzed oxidation with permanganate or dichromate is also a highly efficient method. [11][12]

-

Reduction: The reduction of benzaldehydes to benzyl alcohols typically involves the nucleophilic addition of a hydride ion (from reagents like NaBH₄ or LiAlH₄). As a nucleophilic addition, this reaction is accelerated by EWGs that increase the electrophilicity of the carbonyl carbon, making it a better target for the incoming hydride. [1]

Lewis Acidity

In strongly alkaline aqueous solutions, benzaldehydes can reversibly add a hydroxide ion to form a tetrahedral gem-diol anion. [13]This equilibrium demonstrates the Lewis acidic character of the carbonyl carbon. The pKa for this reaction is a measure of this acidity. Electron-withdrawing substituents stabilize the negative charge on the resulting anion, shifting the equilibrium to the right and thus lowering the pKa (stronger Lewis acid). The Hammett plot for this reaction yields a large positive ρ value of 2.76, indicating high sensitivity to substituent effects. [13]

Spectroscopic Signatures